BenchChemオンラインストアへようこそ!

BHEPN

Anticancer VEGFR-2 Inhibitor Hepatocellular Carcinoma

BHEPN, chemically defined as (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, is a synthetic small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It functions by binding to the ATP-binding site of VEGFR-2, thereby preventing receptor activation and downstream signaling pathways essential for angiogenesis.

Molecular Formula C21H17BrN4O2
Molecular Weight 437.3g/mol
Cat. No. B445585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHEPN
Molecular FormulaC21H17BrN4O2
Molecular Weight437.3g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C21H17BrN4O2/c1-14(25-26-21(28)15-7-9-18(22)10-8-15)16-4-2-6-19(12-16)24-20(27)17-5-3-11-23-13-17/h2-13H,1H3,(H,24,27)(H,26,28)/b25-14+
InChIKeyDCXQSCKMOPHEFF-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BHEPN VEGFR-2 Inhibitor Procurement Guide | Nicotinamide Analog for Cancer Research


BHEPN, chemically defined as (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, is a synthetic small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1]. It functions by binding to the ATP-binding site of VEGFR-2, thereby preventing receptor activation and downstream signaling pathways essential for angiogenesis [1]. As a novel nicotinamide analog, BHEPN has been specifically evaluated for its anticancer potential and represents a distinct chemical scaffold for targeted kinase inhibition . Its primary applications lie in experimental oncology research, particularly in studies focusing on hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) models .

BHEPN Procurement Rationale: Why VEGFR-2 Inhibitors Are Not Interchangeable


Generic substitution among VEGFR-2 inhibitors is not scientifically justifiable due to substantial variations in chemical scaffold, selectivity profile, and consequent antiproliferative potency against specific cancer cell lines [1]. While clinical agents like Sorafenib and Sunitinib are multi-targeted kinase inhibitors with broad activity profiles and associated off-target toxicities, BHEPN's nicotinamide core offers a differentiated structure that translates into quantifiable differences in cytotoxic efficacy and cancer cell selectivity [1]. Data from a 2023 primary study demonstrate that BHEPN significantly outperforms Sorafenib in reducing viability in both HepG2 and MCF-7 cell lines, underscoring that potency cannot be inferred from target class alone [1]. The evidence presented below establishes the specific, data-driven basis for selecting BHEPN over alternative VEGFR-2 inhibitors in defined research contexts.

BHEPN Quantitative Evidence: Comparative Efficacy Data Against Sorafenib and In Vitro Models


BHEPN vs. Sorafenib: Direct Head-to-Head Comparison of Cytotoxicity in HepG2 Cells

BHEPN demonstrates a significantly greater cytotoxic effect than the FDA-approved VEGFR-2 inhibitor Sorafenib against the HepG2 hepatocellular carcinoma cell line [1]. The IC50 value for BHEPN is 0.19 ± 0.01 µM, which is an 11.8-fold improvement in potency compared to Sorafenib's IC50 of 2.24 ± 0.06 µM measured in the same assay [1].

Anticancer VEGFR-2 Inhibitor Hepatocellular Carcinoma

BHEPN vs. Sorafenib: Superior Cytotoxic Efficacy in MCF-7 Breast Cancer Cells

BHEPN exhibits superior antiproliferative activity against the MCF-7 breast cancer cell line when directly compared to Sorafenib [1]. BHEPN achieved an IC50 of 1.18 ± 0.01 µM, representing a 2.7-fold increase in potency over Sorafenib, which had an IC50 of 3.17 ± 0.01 µM in the same experimental system [1].

Anticancer VEGFR-2 Inhibitor Breast Cancer

BHEPN Selectivity Index: Differential Cytotoxicity Between Cancer and Non-Cancerous Vero Cells

BHEPN demonstrates a favorable selectivity profile, showing significantly reduced activity against non-carcinogenic Vero cells compared to cancer cell lines [1]. The IC50 against Vero cells was 4.11 ± 0 µM, resulting in a Selectivity Index (SI) of 21.6 for HepG2 cells and 3.4 for MCF-7 cells [1].

Anticancer Selectivity Index VEGFR-2 Inhibitor

BHEPN VEGFR-2 Enzymatic Inhibition Potency (IC50)

BHEPN is a potent inhibitor of the VEGFR-2 kinase enzyme, with an IC50 value of 0.320 ± 0.012 µM [1]. This places its target engagement potency in the sub-micromolar range, comparable to other small-molecule VEGFR-2 inhibitors currently in research use [2].

VEGFR-2 Kinase Inhibition Angiogenesis

BHEPN Anti-Migratory Activity: Quantified Suppression of HepG2 Cell Migration and Wound Healing

BHEPN significantly impairs the migratory capacity of HepG2 cells, a key feature of metastatic potential [1]. In a wound healing assay, BHEPN treatment reduced cell migration and wound closure to 38.89% after 48 hours, compared to 87.92% wound closure observed in untreated control cells [1].

Anticancer Cell Migration Wound Healing

BHEPN Optimal Research Applications: Preclinical Cancer Studies and Mechanistic Assays


In Vitro Hepatocellular Carcinoma (HCC) Model Systems

Given the 11.8-fold greater cytotoxicity of BHEPN against HepG2 cells compared to Sorafenib [1], it is particularly well-suited for in vitro studies of hepatocellular carcinoma. Researchers can utilize BHEPN as a potent chemical probe to investigate VEGFR-2-dependent signaling pathways, cell cycle arrest at the G1/S phase, and apoptosis induction in HCC models [1]. Its high selectivity index for HepG2 cells further recommends it for experiments requiring a robust therapeutic window [1].

Breast Cancer (MCF-7) Cell-Based Assays for VEGFR-2 Inhibition

BHEPN's 2.7-fold potency advantage over Sorafenib in MCF-7 breast cancer cells [1] makes it an advantageous reagent for breast cancer research programs. It is appropriate for studying the effects of VEGFR-2 inhibition on estrogen receptor-positive breast cancer cell proliferation, survival, and the induction of both early and late apoptosis [1].

Anti-Metastatic and Cell Migration Functional Studies

BHEPN has demonstrated a quantifiable ability to reduce HepG2 cell migration and wound healing capacity to 38.89% after 48 hours of treatment [1]. This makes it a valuable tool for functional assays investigating the role of VEGFR-2 in cancer cell motility, invasion, and the metastatic cascade. It can be deployed in standard wound healing (scratch) assays and transwell migration assays [1].

Mechanistic Studies of Apoptosis and Cell Cycle Arrest

BHEPN induces both early and late apoptosis, increasing the percentage of early apoptotic HepG2 cells from 1.38% in controls to 26.02% in treated cells [1]. Additionally, it induces G1/S phase cell cycle arrest [1]. These well-characterized phenotypic responses make BHEPN a reliable chemical tool for dissecting the molecular mechanisms linking VEGFR-2 inhibition to programmed cell death and cell cycle regulation in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BHEPN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.